molecular formula C16H10ClF3N2O2 B2885690 5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime CAS No. 303740-90-1

5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime

Cat. No.: B2885690
CAS No.: 303740-90-1
M. Wt: 354.71
InChI Key: PMRVYJJTBWWPCD-STZFKDTASA-N
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Description

The compound “5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The trifluoromethyl group (-CF3) is a common functional group in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug molecules .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a trifluoromethyl group, and a benzyl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole ring, the trifluoromethyl group, and the benzyl group. The indole ring is aromatic and relatively stable, but can undergo electrophilic substitution. The trifluoromethyl group is electron-withdrawing, which can affect the reactivity of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Functionalized Indole Derivatives : The paper by He, Feng, and Fan (2019) discusses a novel method to access 5-oxo-2H-benzo[g]indole-1-oxides/functionalized naphthalene-1,2-diones via a cascade reaction involving allenynes, alcohols/amines, and tBuONO, without using any catalyst. This method can potentially be applied to synthesize derivatives of 5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime (He, Yan, et al., 2019).

  • Formation of Novel Compounds : Kaynak, Özbey, and Karalı (2013) synthesized novel compounds like 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone, which could inform the synthesis of related compounds including this compound (Kaynak, F. B., et al., 2013).

Potential Pharmaceutical Applications

  • Anticancer Properties : Ermut, Karalı, Özsoy, and Can (2014) explored the potential anticancer applications of 5-chloro-3H-spiro-[1,3-benzothiazole-2,3′-indole]-2′(1′H)-one derivatives, indicating a potential area of research for this compound derivatives (Ermut, Görkem, et al., 2014).

  • Chemical Reactivity and Applications : Gilchrist and Roberts (1983) discussed the electrophilic vinyl nitroso compounds' reactions, which could be relevant for understanding the chemical behavior of this compound in various conditions, potentially leading to novel applications (Gilchrist, T. L., et al., 1983).

Potential in Drug Synthesis

  • Novel Drug Development : The study by Nadji-Boukrouche, On, Khoumeri, Terme, and Vanelle (2015) on the synthesis of 1-methyl-1H-benzo[f]indole-4,9-dione derivatives using a 'Sonogashira-Cyclization' reaction highlights a method that could be adapted for synthesizing derivatives of this compound, potentially contributing to drug development (Nadji-Boukrouche, Aïda R., et al., 2015).

Future Directions

The study of new compounds with indole rings and trifluoromethyl groups is an active area of research in medicinal chemistry. This compound could potentially be studied for its biological activity and could serve as a starting point for the development of new pharmaceuticals .

Properties

IUPAC Name

5-chloro-3-nitroso-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2O2/c17-11-4-5-13-12(7-11)14(21-24)15(23)22(13)8-9-2-1-3-10(6-9)16(18,19)20/h1-7,23H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXNZWCAPXZDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C3=C(C=C(C=C3)Cl)C(=C2O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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